4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 34797-30-3
VCID: VC17278484
InChI: InChI=1S/C9H8N2O4S/c12-9-5-6-10-11(9)7-1-3-8(4-2-7)16(13,14)15/h1-4,6H,5H2,(H,13,14,15)
SMILES:
Molecular Formula: C9H8N2O4S
Molecular Weight: 240.24 g/mol

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid

CAS No.: 34797-30-3

Cat. No.: VC17278484

Molecular Formula: C9H8N2O4S

Molecular Weight: 240.24 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid - 34797-30-3

Specification

CAS No. 34797-30-3
Molecular Formula C9H8N2O4S
Molecular Weight 240.24 g/mol
IUPAC Name 4-(5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Standard InChI InChI=1S/C9H8N2O4S/c12-9-5-6-10-11(9)7-1-3-8(4-2-7)16(13,14)15/h1-4,6H,5H2,(H,13,14,15)
Standard InChI Key KWRIUSHKXZNKQX-UHFFFAOYSA-N
Canonical SMILES C1C=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O

Introduction

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of pyrazole-sulfonic acid derivatives typically involves condensation reactions followed by sulfonation. For 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid, a plausible route begins with the formation of the pyrazolone core. Hydrazine derivatives react with β-keto esters or diketones to form dihydropyrazolones, which are subsequently sulfonated using benzenesulfonyl chloride under basic conditions. For example:

  • Pyrazolone formation: Cyclocondensation of hydrazine with acetylacetone yields 5-methyl-4,5-dihydro-1H-pyrazol-5-one.

  • Sulfonation: The pyrazolone intermediate reacts with benzenesulfonyl chloride in the presence of triethylamine, yielding the target compound after purification.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Solvent: Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance sulfonyl group transfer.

  • Stoichiometry: A 1:1 molar ratio of pyrazolone to sulfonating agent ensures complete conversion.

Table 1: Typical Synthesis Conditions

ParameterOptimal Value
Temperature0–25°C
SolventDichloromethane
BaseTriethylamine
Reaction Time4–6 hours

Structural and Spectroscopic Characteristics

Molecular Geometry

X-ray crystallography of analogous compounds reveals that the pyrazolone ring adopts a half-chair conformation, while the sulfonic acid group lies coplanar with the benzene ring due to resonance stabilization. The NS\text{N}-\text{S} bond length in the sulfonamide linkage measures approximately 1.63 Å, consistent with partial double-bond character.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1180 cm1^{-1} (S=O asymmetric stretch) and 1650 cm1^{-1} (C=O stretch of the pyrazolone).

  • NMR:

    • 1H^1\text{H} NMR (DMSO-d6_6): δ 2.50 (m, 2H, CH2_2), 6.90–7.80 (m, 4H, aromatic), 8.20 (s, 1H, NH).

    • 13C^{13}\text{C} NMR: δ 165.2 (C=O), 142.1 (C-SO3_3H), 125–130 (aromatic carbons).

Chemical Properties and Reactivity

Acidity and Solubility

The sulfonic acid group confers strong acidity (pKa1.2\text{p}K_a \approx 1.2), making the compound highly soluble in polar solvents like water and ethanol. In contrast, the pyrazolone ring contributes to limited solubility in nonpolar media.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with primary weight loss attributed to desulfonation and pyrazolone ring degradation.

Applications and Research Findings

Pharmaceutical Intermediates

Pyrazole-sulfonic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The sulfonic acid group enhances bioavailability by improving water solubility, while the pyrazolone moiety participates in hydrogen bonding with biological targets.

Materials Science

In polymer chemistry, sulfonated pyrazolones act as ion-exchange resins or proton conductors in fuel cells due to their high thermal stability and ionic conductivity.

Comparative Analysis with Analogous Compounds

3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid

This structural isomer (CAS 119-17-5) differs in the sulfonic acid group’s position (meta vs. para) and includes a methyl substituent on the pyrazolone ring. The methyl group increases steric hindrance, reducing reactivity in electrophilic substitutions compared to the para-substituted derivative .

Table 2: Key Differences Between Para- and Meta-Substituted Derivatives

Property4-Substituted Derivative3-Substituted Derivative
Melting Point215–217°C198–200°C
Aqueous Solubility85 g/L72 g/L
Synthetic Yield68%55%

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